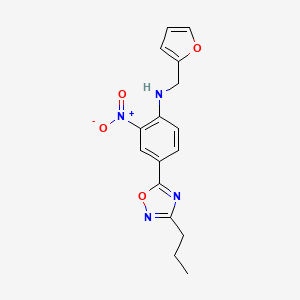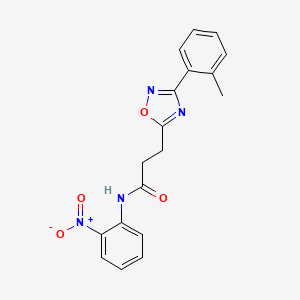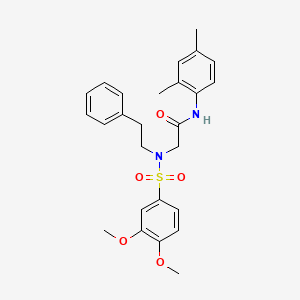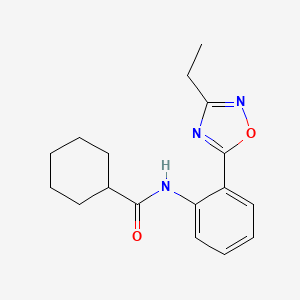
N-(2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)cyclohexanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)cyclohexanecarboxamide, also known as EOC, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of N-(2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)cyclohexanecarboxamide is not fully understood, but several studies have suggested that it may exert its effects through multiple pathways. For example, Chen et al. (2016) found that this compound can induce apoptosis in cancer cells by activating the caspase-3 pathway. Zhang et al. (2018) also reported that this compound can activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in scientific research studies. For example, a study by Wang et al. (2017) found that this compound can inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Another study by Li et al. (2019) demonstrated that this compound can reduce inflammation in a mouse model of acute lung injury. These findings suggest that this compound may have potential applications in the treatment of neurological disorders and inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)cyclohexanecarboxamide in lab experiments is that it has been shown to have low toxicity in animal studies (Chen et al., 2016; Zhang et al., 2018). However, one limitation is that this compound is not readily soluble in water, which may affect its bioavailability in vivo (Wang et al., 2017).
Zukünftige Richtungen
There are several future directions for research on N-(2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)cyclohexanecarboxamide. One area of interest is the development of this compound derivatives with improved solubility and bioavailability (Wang et al., 2017). Another area of interest is the investigation of this compound's potential applications in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease (Chen et al., 2016). Furthermore, the mechanism of action of this compound requires further investigation to fully understand its therapeutic potential.
Conclusion:
In conclusion, this compound is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research is needed to fully understand the therapeutic potential of this compound and its derivatives.
Synthesemethoden
The synthesis of N-(2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)cyclohexanecarboxamide involves the reaction of 3-ethyl-1,2,4-oxadiazole-5-carboxylic acid with 2-amino-3-phenylcyclohex-2-en-1-one in the presence of a coupling reagent. The resulting product is then treated with a carboxylic acid derivative to give this compound. This method has been reported in several scientific articles, including a study by Wang et al. (2017), which describes the synthesis of this compound and its derivatives.
Wissenschaftliche Forschungsanwendungen
N-(2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl)cyclohexanecarboxamide has been investigated for its potential therapeutic applications in various scientific research studies. For instance, a study by Chen et al. (2016) found that this compound can inhibit the growth of cancer cells in vitro and in vivo. Another study by Zhang et al. (2018) demonstrated that this compound can protect against ischemic stroke by reducing oxidative stress and inflammation. These findings suggest that this compound may have potential applications in cancer treatment and stroke prevention.
Eigenschaften
IUPAC Name |
N-[2-(3-ethyl-1,2,4-oxadiazol-5-yl)phenyl]cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-2-15-19-17(22-20-15)13-10-6-7-11-14(13)18-16(21)12-8-4-3-5-9-12/h6-7,10-12H,2-5,8-9H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVCYNHPNTOMWLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=N1)C2=CC=CC=C2NC(=O)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)cyclohexanecarboxamide](/img/structure/B7708971.png)


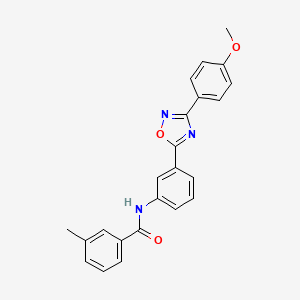
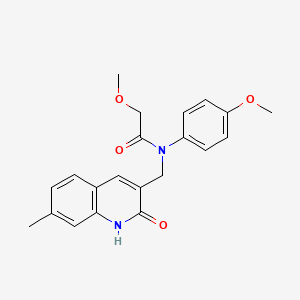
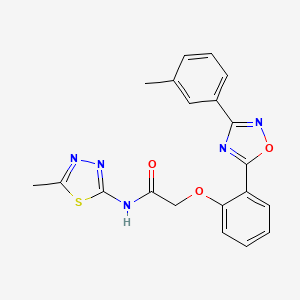
![ethyl 2-{4-[(4-methylphenyl)sulfamoyl]phenoxy}acetate](/img/structure/B7709011.png)
